N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide
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Description
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23ClN2O3S and its molecular weight is 406.93. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound’s primary targets are Botrytis cinerea and Alternaria alternata , which are major plant pathogens . These pathogens are responsible for various plant diseases, affecting the health and yield of crops.
Mode of Action
The compound acts by inhibiting the mitochondrial respiration of fungi . It blocks the electron transfer within the respiratory chain, causing severe disruption of essential cellular biochemical processes, which results in the cessation of fungal growth .
Biochemical Pathways
The affected biochemical pathway is the mitochondrial respiratory chain . By inhibiting this pathway, the compound disrupts the production of energy-rich ATP, which is crucial for supporting a range of essential processes in the fungal cell . This leads to the cessation of fungal growth and eventually the death of the pathogen.
Pharmacokinetics
Similar compounds have been shown to be absorbed to some extent after oral administration, with the majority of the dose being eliminated in the feces .
Result of Action
The result of the compound’s action is the effective control of major plant pathogens, including Botrytis cinerea and Alternaria alternata . This leads to healthier plants and improved crop yields.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific strain of the pathogen and its resistance to the compound Additionally, environmental conditions such as temperature, humidity, and pH can affect the stability and activity of the compound
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other compounds, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be covalent or non-covalent, and could influence the function of these biomolecules .
Cellular Effects
It could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies could potentially reveal information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Such studies could potentially reveal any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-13-8-14(2)20(15(3)9-13)27(25,26)22-11-16-10-19(24)23(12-16)18-6-4-17(21)5-7-18/h4-9,16,22H,10-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHMXMNRMKGYIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.